1-ethyl-4-iodo-3-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-iodo-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOBMGFDSKNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-ethyl-4-iodo-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-4-iodo-3-methyl-1H-pyrazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2] This document details the molecule's physicochemical properties, outlines a robust, field-proven synthetic pathway with mechanistic insights, and explores its versatile applications in medicinal chemistry, particularly as a substrate for transition metal-catalyzed cross-coupling reactions. The strategic placement of the ethyl, methyl, and iodo substituents makes this compound a valuable intermediate for constructing diverse molecular libraries and advancing novel therapeutic agents.
Physicochemical Properties
The core attributes of this compound are summarized below. These values are calculated based on its chemical structure, providing a foundational dataset for experimental design. A similar, isomeric compound, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, has a reported molecular weight of 236.05 g/mol , which aligns with the calculated value for the 3-methyl isomer.[3]
| Property | Value |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.05 g/mol |
| IUPAC Name | This compound |
| Appearance (Predicted) | Off-white to pale yellow solid |
| Solubility (Predicted) | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The logical synthesis commences with the commercially available 3-methyl-1H-pyrazole. The first step is the introduction of the ethyl group onto the pyrazole nitrogen, followed by the selective iodination at the C4 position.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole
This initial step involves the alkylation of the pyrazole ring's nitrogen atom.
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Materials : 3-methyl-1H-pyrazole, ethyl iodide (EtI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure :
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add 3-methyl-1H-pyrazole (1.0 equivalent) under an inert atmosphere (e.g., Argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate 1-ethyl-3-methyl-1H-pyrazole.
-
-
Causality and Expertise :
-
Choice of Base : Potassium carbonate is a mild, non-nucleophilic base sufficient for deprotonating the pyrazole NH. Its heterogeneity simplifies workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[4]
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Solvent : DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazole anion.
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Regioselectivity : N-alkylation of asymmetric pyrazoles like 3-methyl-1H-pyrazole can yield a mixture of N1 (1-ethyl-3-methyl) and N2 (1-ethyl-5-methyl) isomers. The ratio depends on steric hindrance and electronic factors. Chromatographic separation is crucial to isolate the desired 1,3-isomer for the subsequent step.
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Step 2: Synthesis of this compound
This step introduces the iodine atom at the electron-rich C4 position of the pyrazole ring through electrophilic aromatic substitution.[5]
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Materials : 1-ethyl-3-methyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile (MeCN).
-
Procedure :
-
Dissolve the purified 1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a water wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
-
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Causality and Expertise :
-
Iodinating Agent : NIS is a convenient and effective electrophilic iodinating agent. It is preferred over molecular iodine (I₂) as it does not require an oxidizing co-reagent and reaction byproducts are easily removed.[6]
-
Regioselectivity : The C4 position of the 1-substituted pyrazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. This inherent reactivity ensures high regioselectivity for the iodination reaction.[5]
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Utility in Medicinal Chemistry
The Pyrazole Scaffold as a Privileged Pharmacophore
The pyrazole core is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][7][8] This makes this compound an attractive starting point for the development of new chemical entities.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this molecule lies in the carbon-iodine bond at the C4 position. This bond serves as a highly reactive "handle" for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[3][9] This reaction is a robust tool in drug discovery for linking molecular fragments to explore structure-activity relationships (SAR).[10]
The 4-iodopyrazole is an excellent substrate for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[9]
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A Technical Guide to 1-Ethyl-4-iodo-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 1-ethyl-4-iodo-3-methyl-1H-pyrazole has not been definitively cataloged in publicly accessible chemical registries. This guide is based on established principles of pyrazole chemistry and data from structurally related analogs.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of FDA-approved drugs.[2] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The strategic functionalization of the pyrazole ring is a key approach in modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.
This guide focuses on the technical aspects of this compound, a halogenated pyrazole derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The presence of an iodine atom at the C4 position is of particular interest, as it provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[2]
Proposed Synthesis of this compound
A common method for synthesizing 3-methyl-substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] In this case, ethylhydrazine can be reacted with a suitable diketone to form the 1-ethyl-3-methyl-1H-pyrazole intermediate. Subsequent iodination at the C4 position, which is typically the most electrophilically active site on the pyrazole ring, can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[4][5]
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An In-depth Technical Guide to 1-ethyl-4-iodo-3-methyl-1H-pyrazole: A Keystone Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole Core
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of FDA-approved pharmaceuticals.[1][2] Its remarkable versatility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[2] Pyrazole-containing drugs have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][5] This guide focuses on a particularly valuable, functionalized derivative: 1-ethyl-4-iodo-3-methyl-1H-pyrazole . The strategic placement of the ethyl, methyl, and iodo substituents transforms the simple pyrazole ring into a powerful and versatile building block for the synthesis of novel drug candidates and complex molecular probes.[1] The iodine atom at the C4 position is of paramount importance, serving as a highly reactive "handle" for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug development.[6]
This document provides an in-depth examination of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be reliably calculated. These parameters are crucial for predicting solubility, membrane permeability, and general behavior in reaction and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₉IN₂ | Calculated |
| Molecular Weight | 236.05 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Off-white to pale yellow solid | Estimated[1] |
| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | Estimated[1] |
| pKa (Predicted) | -2.26 ± 0.10 (for the conjugate acid) | [7] |
| XLogP3-AA | 1.1 | [7] |
| Topological Polar Surface Area | 44.1 Ų | [7] |
Synthesis and Mechanistic Rationale
A robust and efficient synthesis of this compound is critical for its utilization as a reliable building block. While a single, dedicated publication for this exact molecule is scarce, a logical and scientifically sound two-step pathway can be designed based on fundamental and well-established organic chemistry principles: the Knorr pyrazole synthesis followed by electrophilic iodination.
Proposed Synthetic Workflow
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An In-depth Technical Guide to the Synthesis of Substituted 3-Iodo-1H-Pyrazole Derivatives
Foreword: The Strategic Importance of 3-Iodo-1H-Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs used to treat a wide array of diseases, from cancer to erectile dysfunction.[1][2][3] The strategic introduction of an iodine atom at the 3-position of the pyrazole ring dramatically enhances its synthetic utility. This functionalization transforms the otherwise stable heterocycle into a versatile building block, primed for sophisticated molecular engineering. The carbon-iodine bond serves as a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex, highly substituted pyrazole derivatives that are often inaccessible through other means.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for synthesizing 3-iodo-1H-pyrazoles. It moves beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights to inform experimental design and troubleshooting.
Synthetic Strategies: A Comparative Analysis
The synthesis of 3-iodo-1H-pyrazoles can be broadly categorized into three main approaches: direct iodination of a pre-formed pyrazole ring, cyclization reactions that build the iodopyrazole core from acyclic precursors, and functional group interconversion from an aminopyrazole. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and regioselectivity requirements.
Method I: Direct Electrophilic Iodination of Pyrazole Cores
Direct C-H iodination is often the most atom-economical approach, provided the pyrazole substrate is readily available. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position.[6] However, achieving substitution at the C3 (or C5) position requires careful strategic planning, often involving the use of directing groups or specialized reaction conditions.
Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[7] An electrophilic iodine species (I⁺), generated in situ, is attacked by the π-system of the pyrazole ring to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). Subsequent deprotonation by a weak base regenerates the aromatic ring, now bearing an iodine substituent. The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring.
A variety of iodinating agents have been successfully employed, each with distinct advantages.[4] Common reagents include:
-
Molecular Iodine (I₂) with an Oxidant: Using I₂ alone is often insufficient due to the low electrophilicity of iodine and the formation of HI, which can inhibit the reaction. The inclusion of an oxidant, such as ceric ammonium nitrate (CAN)[4][5], hydrogen peroxide (H₂O₂)[8][9], or iodic acid (HIO₃)[10], is crucial for generating a more potent electrophilic iodine species in situ. The I₂/H₂O₂ system is particularly attractive from a green chemistry perspective, as it uses water as a solvent and produces water as the only byproduct.[9]
-
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine that is highly effective for iodinating electron-rich heterocycles.[4][10] Reactions with NIS are often performed under acidic conditions to enhance its electrophilicity.[10]
-
Potassium Iodate (KIO₃) and Catalysts: An elegant one-pot protocol utilizes KIO₃ as the iodine source in the presence of a diphenyl diselenide catalyst under acidic conditions.[4][11] This method can even be applied to the in situ generated pyrazole ring.[11]
The following workflow visualizes the decision-making process for direct iodination.
Caption: Decision workflow for the iodination of pyrazoles.
Data Summary: Comparison of Direct Iodination Reagents
| Reagent System | Oxidant/Additive | Typical Position | Yield Range (%) | Key Advantages & Causality |
| I₂ / H₂O₂ | H₂O₂ | C4 | 63 - 100 | Environmentally benign; H₂O₂ oxidizes I₂ to the active electrophile I⁺.[8][9] |
| I₂ / CAN | Ce(IV) | C4 | High | Mild oxidant; CAN facilitates the oxidation of I₂ to generate the iodinating species.[4][5] |
| NIS | H₂SO₄ or TFA | C4 | Good to Excellent | Easy to handle solid; acid catalysis protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[4][10] |
| n-BuLi / I₂ | None | C5 (directed) | ~86% | Highly regioselective for the C5 position due to directed ortho-metalation, followed by quenching the pyrazolide anion with elemental iodine.[4][5] |
Method II: Cyclization and Cyclocondensation Reactions
An alternative and powerful strategy is to construct the 3-iodo-pyrazole ring from acyclic precursors already containing the iodine atom. This approach offers excellent control over regiochemistry, as the position of the iodine is predetermined by the starting material. The most common method in this category is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[6][12]
Mechanistic Insight: The reaction typically begins with the formation of a hydrazone intermediate by the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dielectrophile.[13] This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second electrophilic center. A subsequent dehydration step then leads to the aromatic pyrazole ring. By using an iodinated 1,3-dicarbonyl compound, a 3-iodopyrazole can be synthesized directly. However, a significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomeric products, which can complicate purification.[3][6]
More advanced multicomponent reactions (MCRs) have been developed to streamline this process, allowing for the assembly of complex pyrazoles in a single pot.[13][14] For example, the reaction of α,β-alkynyl hydrazones with molecular iodine can proceed via an electrophilic cyclization to yield 4-iodopyrazoles.[12]
Method III: Sandmeyer-Type Reaction of Aminopyrazoles
The Sandmeyer reaction provides a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[15] This strategy is particularly useful when the corresponding aminopyrazole is more readily accessible than the pyrazole core required for direct iodination.
Mechanistic Insight: The synthesis begins with the diazotization of a 3-amino-1H-pyrazole using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a 3-diazonium pyrazole salt. This intermediate is typically unstable and is used immediately. In the subsequent step, the diazonium salt is treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas—an excellent leaving group—to furnish the final 3-iodo-1H-pyrazole product. While copper catalysts are characteristic of many Sandmeyer reactions, the iodination step often proceeds efficiently without a catalyst due to the high nucleophilicity of the iodide ion.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification.
Protocol 2.1: Direct C4-Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from green chemistry principles and is valued for its operational simplicity and environmental friendliness.[9]
-
1. Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the desired 1H-pyrazole derivative (1.0 eq.) in water.
-
2. Reagent Addition: To the stirred suspension, add molecular iodine (I₂, 0.5 eq.). Following this, add 30% hydrogen peroxide (H₂O₂, 0.6 eq.) dropwise over 5-10 minutes. Causality Note: The dropwise addition of H₂O₂ is critical to control the exothermic reaction and the rate of I⁺ generation, preventing potential side reactions.
-
3. Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can range from 1 to 72 hours depending on the substrate's reactivity.[9]
-
4. Quenching: Upon completion, add a 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears. This step quenches any unreacted iodine.[9]
-
5. Isolation and Purification: The solid product can often be isolated by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2.2: Regioselective C5-Iodination via Directed Lithiation
This protocol is based on the work of Jasiński and Mlostoń and is exemplary for achieving regiocontrol that is contrary to the inherent electronic preference of the pyrazole ring.[4][5]
-
1. Anhydrous Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
2. Solution Preparation: Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature is essential to prevent side reactions and ensure the stability of the lithiated intermediate.
-
3. Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The n-BuLi acts as a strong base to deprotonate the most acidic proton at the C5 position, directed by the N1-aryl group.
-
4. Iodination (Quench): Prepare a solution of molecular iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the lithiated pyrazole solution at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.
-
5. Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure 5-iodo derivative.
Conclusion and Future Outlook
The synthesis of 3-iodo-1H-pyrazole derivatives is a well-established yet evolving field. While direct electrophilic iodination and cyclocondensation reactions remain the workhorses for accessing these valuable intermediates, the demand for greater efficiency, regiocontrol, and greener processes continues to drive innovation. Methodologies that minimize waste, avoid harsh reagents, and offer precise control over substitution patterns, such as directed C-H activation and novel multicomponent reactions, represent the future of this essential synthetic transformation. The protocols and strategic insights provided in this guide equip researchers with the foundational knowledge to confidently select and execute the optimal synthetic route for their specific drug discovery and development objectives.
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- 6. arkat-usa.org [arkat-usa.org]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Utility of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in the design of molecules with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral agents.[3] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel drug candidates. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole emerges as a particularly valuable intermediate in this context. The presence of an iodine atom at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile sets of transformations in modern organic synthesis.[4] This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Physicochemical Properties and Synthesis
While comprehensive experimental data for this compound is not extensively published, its properties can be reliably estimated based on structurally similar compounds.
| Property | Estimated Value |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane) |
| Reactivity | The C-I bond is highly susceptible to oxidative addition by Pd(0) catalysts.[5] |
A plausible synthetic route to this compound involves a two-step process starting from the readily available 3-methyl-1H-pyrazole. This approach leverages established methodologies for N-alkylation and subsequent C-iodination of pyrazole derivatives.[6]
Protocol 1: Synthesis of this compound
Step 1: N-Ethylation of 3-methyl-1H-pyrazole
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 1-ethyl-3-methyl-1H-pyrazole by silica gel column chromatography.
Step 2: C4-Iodination
-
Reaction Setup: Dissolve the 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or acetonitrile.
-
Iodination: Add an iodinating agent, such as N-iodosuccinimide (NIS) (1.1 eq), to the solution. The reaction can be catalyzed by the addition of a catalytic amount of an acid like trifluoroacetic acid.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the product by silica gel column chromatography or recrystallization to obtain the final compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the key to its synthetic utility, serving as an anchor point for the introduction of a wide array of molecular fragments through various palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[8][9] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, this allows for the direct attachment of a vast array of aryl and heteroaryl moieties.
Causality in Protocol Design:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance catalytic activity by promoting both oxidative addition and reductive elimination.[10] Pre-formed palladium(II) precatalysts are often used for their air stability, which are then reduced in situ to the active Pd(0) species.[4]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.03 eq))
-
Base (e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq))
-
Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Expected Outcome and Data:
| Coupling Partner (Boronic Acid) | Typical Catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11][12] This reaction is particularly valuable for introducing linear alkynyl linkers, which are often used in medicinal chemistry to probe binding pockets or to construct more complex architectures. The reaction typically employs a dual catalytic system of palladium and copper(I).[13]
Causality in Protocol Design:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[7]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the hydrogen iodide formed during the reaction.
-
Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira couplings can be employed to avoid potential side reactions like alkyne homocoupling (Glaser coupling). These conditions often require a stronger base and specific ligands.[14]
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.03 eq))
-
Copper(I) iodide (CuI) (0.06 eq)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq))
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or a slightly elevated temperature (40-50 °C) for 6-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Outcome and Data:
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | 8 | 90-98 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | 40 | 12 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | TEA | THF | RT | 10 | 88-96 |
Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core
The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[13][15] This reaction is a powerful tool for introducing vinyl groups onto the pyrazole scaffold, which can then be further functionalized.
Causality in Protocol Design:
-
Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. For many applications, phosphine-based ligands are effective.[16]
-
Base: A mild inorganic or organic base is required to neutralize the HX formed during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Caption: Experimental workflow for the Heck-Mizoroki reaction.
Protocol 4: Heck-Mizoroki Reaction of this compound
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq))
-
Ligand (e.g., P(o-tolyl)₃ (0.04 eq))
-
Base (e.g., Et₃N (2.0 eq))
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the solvent, the base, and the alkene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[15][17] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are present in a vast number of drugs.
Causality in Protocol Design:
-
Catalyst/Ligand System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) which facilitate the challenging reductive elimination step to form the C-N bond.[18]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice. It facilitates the deprotonation of the amine, making it a more effective nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Protocol 5: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ (0.01-0.02 eq))
-
Ligand (e.g., Xantphos or BINAP (0.02-0.04 eq))
-
Base (e.g., NaOt-Bu or K₃PO₄ (1.4 eq))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add the solvent, followed by the amine and then the this compound.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 8-24 hours, with stirring.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting N-aryl pyrazole by silica gel column chromatography.
Conclusion
This compound stands as a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its utility in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides medicinal chemists and drug development professionals with a reliable and efficient platform for molecular diversification. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the potential of this compound in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
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D'yachenko, V. D., & Konyushkin, L. D. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Retrieved from [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(34), 26867–26876. Retrieved from [Link]
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D'yachenko, V. D., & Konyushkin, L. D. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14350–14358. Retrieved from [Link]
-
Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. Heterocycles, 83(4), 827. Retrieved from [Link]
-
ResearchGate. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
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Manabe, K. (2012). Palladium Catalysts for Cross-Coupling Reaction. Molecules, 17(12), 14041–14044. Retrieved from [Link]
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ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
ResearchGate. (2024). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Lee, C. F., Liu, C. H., & Biscoe, M. R. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 16(16), 4284–4287. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 919379. Retrieved from [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]
-
Wu, Y.-M., Chen, Q.-Y., & Deng, J. (2005). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Synthesis, 2005(16), 2730–2738. Retrieved from [Link]
-
Cheldavi, F. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2022). Pyrazoles and Heck Reaction. Retrieved from [Link]
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ResearchGate. (2024). Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). Retrieved from [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1228-1254. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5247-5270. Retrieved from [Link]
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1-ethyl-4-iodo-3-methyl-1H-pyrazole as a building block for kinase inhibitors
An Application Guide to 1-Ethyl-4-iodo-3-methyl-1H-pyrazole: A Privileged Scaffold for Modern Kinase Inhibitor Development
Authored by: A Senior Application Scientist
Introduction: The Ascendancy of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become principal targets in modern drug discovery, particularly in oncology.[1][2] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms for numerous diseases.[3][4] Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold."[5][6] Its synthetic accessibility, metabolic stability, and unique ability to act as a bioisosteric replacement for other functionalities make it a cornerstone of medicinal chemistry.[5][7]
Notably, the pyrazole core is a key structural feature in several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, where it often serves as a "hinge-binder."[5][7] This critical interaction involves forming hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the binding of the adenine moiety of ATP and anchoring the inhibitor in the active site.[6]
This application note focuses on This compound , a highly versatile building block designed for the efficient construction of novel kinase inhibitors. The strategic placement of the iodo group at the C4 position provides a reactive handle for a suite of powerful palladium- and copper-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of diverse chemical functionalities required for achieving high potency and selectivity against specific kinase targets.[8] The N-ethyl and C3-methyl groups provide additional vectors for modifying solubility, metabolic stability, and steric interactions within the kinase binding pocket.
This guide provides a comprehensive overview of this building block's properties, detailed, field-tested protocols for its application in key synthetic transformations, and methodologies for the biological evaluation of the resulting compounds.
Physicochemical and Reactivity Profile
Understanding the core characteristics of this compound is fundamental to its effective use in a synthetic workflow. The properties are summarized below.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₆H₉IN₂ | Provides the elemental composition. |
| Molecular Weight | 236.06 g/mol | Essential for stoichiometric calculations in reaction protocols.[9] |
| Appearance | Off-white to pale yellow solid | Typical for similar iodinated heterocyclic compounds.[8] |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF | Good solubility in common organic solvents used for cross-coupling reactions is critical for reaction efficiency.[8] |
| Reactivity | The C-I bond is highly reactive towards palladium-catalyzed oxidative addition. | The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, often requiring milder conditions than the corresponding bromides or chlorides.[10][11] |
Proposed Synthesis of the Building Block
While this guide focuses on the application of the title compound, a plausible two-step synthesis based on established chemical principles is presented for completeness.[8][9] This ensures a full understanding of the molecule's origin.
Caption: Plausible two-step synthesis of the title building block.
Application Protocols: Core Synthetic Methodologies
The primary utility of this compound lies in its capacity to undergo various cross-coupling reactions to introduce aryl, heteroaryl, alkynyl, and amino moieties at the C4 position.[8] These reactions are the cornerstone of building diverse libraries of potential kinase inhibitors.
Caption: Key cross-coupling reactions utilizing the iodopyrazole building block.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most robust method for installing aryl and heteroaryl groups, which are crucial for occupying hydrophobic pockets and forming specific interactions within the kinase active site.[10]
Causality: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common and effective for reactive C-I bonds.[10] A weak inorganic base like sodium carbonate is sufficient to facilitate the transmetalation step without degrading sensitive functional groups on the coupling partners. The dioxane/water solvent system ensures the solubility of both the organic and inorganic reagents.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv., e.g., 236 mg, 1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting iodopyrazole is observed.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-substituted pyrazole.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The introduction of a rigid alkynyl linker via Sonogashira coupling can be a powerful strategy to probe deeper regions of the ATP-binding site or to serve as a handle for further "click" chemistry functionalization.[12][13]
Causality: This reaction classically uses a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne, forming a copper acetylide intermediate that undergoes rapid transmetalation to palladium.[14] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and as a solvent.
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk tube under argon, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and copper(I) iodide [CuI] (0.06 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or a mixture of THF/TEA). Add the terminal alkyne (1.5 equiv.).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Self-Validation: The formation of an ammonium salt precipitate is often a visual indicator of reaction progress. Confirm completion by TLC or LC-MS.
-
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, introducing primary or secondary amines at the C4 position.[15] This is a key transformation for installing groups that can act as hydrogen bond donors or acceptors, often targeting the solvent-exposed region of the kinase active site.[16]
Causality: This reaction is highly dependent on the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are crucial for promoting the reductive elimination step, which is often rate-limiting.[16] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent side reactions.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Catalyst Pre-formation (optional but recommended): In the same tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.). Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 6-24 hours.
-
Self-Validation: Monitor by LC-MS for the appearance of the product mass and disappearance of starting materials.
-
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Application in Practice: Synthesis and Evaluation of a Hypothetical Kinase Inhibitor
To illustrate the workflow, we present the synthesis of a hypothetical inhibitor targeting a generic serine/threonine kinase, followed by a protocol for its biological evaluation.
Caption: Complete workflow from chemical synthesis to biological data generation.
Protocol 4: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a general, robust method for determining the potency (IC₅₀) of a synthesized inhibitor against a target kinase using a commercially available assay kit like ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.[17]
Causality: This assay format is highly sensitive because it directly measures product formation (ADP).[17] The workflow is designed in two steps: first, the kinase reaction proceeds, then it is stopped, and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity. This two-step process minimizes signal interference from the inhibitor itself.[17]
Materials:
-
Synthesized inhibitor (e.g., from Protocol 1)
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT)[18]
-
ADP-Glo™ Reagent Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. This creates a dose-response curve.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add the components in the following order:
-
Kinase buffer.
-
Inhibitor solution (at various concentrations) or DMSO for control wells.
-
Target kinase enzyme solution.
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Controls (Critical for Self-Validation):
-
Positive Control (100% Activity): Reaction with DMSO instead of inhibitor.
-
Negative Control (0% Activity): Reaction with no kinase enzyme.
-
-
-
Reaction Incubation: Incubate the plate at 30 °C for 1 hour (or an optimized time).[17]
-
Terminate and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add the Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (100%) and negative (0%) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Hypothetical Results
| Compound | Target Kinase | IC₅₀ (nM) |
| Hypothetical Inhibitor 1 | Kinase X | 15.2 |
| Staurosporine (Control) | Kinase X | 2.5 |
| Hypothetical Inhibitor 1 | Kinase Y (Off-target) | > 10,000 |
This data would suggest that the synthesized compound is a potent and selective inhibitor of Kinase X.
Conclusion
This compound is a powerful and versatile chemical tool for the rapid and efficient development of novel kinase inhibitors. Its well-defined reactivity in cornerstone cross-coupling reactions allows for the modular construction of complex molecules tailored to specific kinase targets. The protocols provided herein offer a validated foundation for researchers in medicinal chemistry and drug discovery to leverage this building block in their synthetic campaigns. By combining these robust chemical methodologies with quantitative biological assays, researchers can accelerate the discovery-to-validation pipeline for the next generation of targeted therapeutics.
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Veinberg, G., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
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Veinberg, G., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]
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Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Retrieved from [Link]
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Serafim, R.A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. Retrieved from [Link]
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Hajalsiddig, A., et al. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Serafim, R.A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
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Ayati, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. Retrieved from [Link]
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Norrby, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]
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Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Retrieved from [Link]
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Carlson, C.B. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. Retrieved from [Link]
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Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
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Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate. Retrieved from [Link]
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Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. Retrieved from [Link]
-
Gîrbea, S.A., et al. (2024). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. MDPI. Retrieved from [Link]
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Sahu, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]
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Attwood, M.M., et al. (2021). Evolution of Small Molecule Kinase Drugs. National Institutes of Health. Retrieved from [Link]
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Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Retrieved from [Link]
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Xu, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]
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Darrow, E., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. National Institutes of Health. Retrieved from [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Retrieved from [Link]
-
Veinberg, G., et al. (2016). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Boshta, N.M., et al. (2023). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Retrieved from [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Retrieved from [Link]
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Application Notes & Protocols: Sonogashira Cross-Coupling with 3-Iodo-1H-Pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole Alkynylation in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in therapeutics for cancer, inflammation, neurodegenerative diseases, and infectious agents.[1][2][3] The functionalization of the pyrazole ring is therefore a critical endeavor in the generation of novel chemical entities with tailored pharmacological profiles.
Among the various methods for pyrazole derivatization, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of a carbon-carbon bond between an sp²-hybridized carbon of the pyrazole ring and a terminal alkyne.[4][5] This reaction opens the door to a vast chemical space of alkynyl-substituted pyrazoles, which are not only valuable final targets but also versatile intermediates for further transformations. The introduction of the alkyne moiety provides a rigid linker and a site for subsequent chemical modifications, such as cycloadditions, making it a highly strategic bond construction in drug development campaigns.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira cross-coupling reaction to 3-iodo-1H-pyrazole derivatives. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and addresses common challenges and optimization strategies to ensure successful implementation in a laboratory setting.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Reaction
The Sonogashira reaction is a testament to the power of cooperative catalysis, typically employing a palladium complex and a copper(I) co-catalyst to achieve the desired transformation under mild conditions.[4][5][7][8] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 3-iodo-1H-pyrazole, forming a Pd(II)-pyrazolyl intermediate.
-
Transmetalation: This intermediate then receives the acetylide moiety from the copper acetylide (generated in the copper cycle), forming a Pd(II)-acetylide-pyrazolyl complex. This step is often the rate-determining step of the overall reaction.[7]
-
Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the desired 3-alkynyl-1H-pyrazole product, regenerating the active Pd(0) catalyst which can then re-enter the cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton of the alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton is removed, generating a copper(I) acetylide species.
-
Transmetalation: This copper acetylide is the key species that transfers the acetylide group to the palladium center in the palladium cycle.
// Inter-cycle connections "Aryl Halide" [label="3-Iodo-1H-Pyrazole", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Terminal Alkyne" [label="H-C≡C-R'", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Aryl Halide" -> " Oxidative\n Addition" [color="#4285F4"]; "Terminal Alkyne" -> " Alkyne\n Coordination" [color="#EA4335"]; "Cu(I) Acetylide" -> " Transmetalation" [label=" Transfers\n Acetylide", color="#D93025"];
{rank=same; "Pd(0)L2"; "Cu(I)X"} } Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
The Critical Role of N-H Protection in Pyrazole Coupling
A key experimental consideration when performing Sonogashira coupling with 3-iodo-1H-pyrazole is the acidic nature of the N-H proton. The pyrazole ring itself can act as a ligand for the transition metal catalysts, potentially leading to catalyst inhibition or undesired side reactions.[5][9] Furthermore, under the basic reaction conditions, the N-H proton can be deprotonated, leading to a complex reaction mixture.
To circumvent these issues, protection of the pyrazole nitrogen is often necessary.[5][9] The choice of protecting group is crucial; it must be stable to the reaction conditions and readily removable post-coupling. Common protecting groups for pyrazoles in cross-coupling reactions include:
-
Boc (tert-butyloxycarbonyl): While widely used, the Boc group has shown some instability under certain Sonogashira conditions.[9]
-
EtOEt (1-ethoxyethyl): This group has demonstrated good stability during the coupling reaction and can be easily removed under mild acidic conditions.[9]
-
THP (tetrahydropyran): Similar to EtOEt, the THP group is a reliable choice for protecting the pyrazole nitrogen.
The need for N-protection is a critical first step and should be carefully considered based on the specific substrate and reaction conditions.
Detailed Protocol: Sonogashira Coupling of N-Protected 3-Iodo-1H-Pyrazole
This protocol provides a general and robust procedure for the Sonogashira cross-coupling of an N-protected 3-iodo-1H-pyrazole with a terminal alkyne.
Materials and Reagents:
-
N-protected 3-iodo-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected 3-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxygen from entering the reaction, which can lead to undesired alkyne homocoupling (Glaser coupling).[2]
-
Solvent and Base Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M of the iodo-pyrazole) followed by the amine base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-iodo-1H-pyrazole is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-1H-pyrazole.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling with 3-iodo-1H-pyrazole derivatives can be highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Typical Range/Choice | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(0) is the active catalytic species. PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[4][7] |
| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[4][8] |
| Base | Et₃N, DIPEA, Piperidine (2-5 equiv) | Neutralizes the HI byproduct and facilitates the deprotonation of the terminal alkyne. The choice of base can influence the reaction rate and side product formation.[4] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Must be anhydrous and degassed. The solvent choice can affect the solubility of reagents and the stability of the catalytic species. |
| Temperature | Room Temp. to 80 °C | Iodo-pyrazoles are generally reactive enough to couple at room temperature or with mild heating. Higher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen.[2] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Catalyst inhibition by unprotected pyrazole | - Use a fresh batch of palladium and copper catalysts.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Use anhydrous solvents and purify reagents if necessary.- Confirm that the pyrazole nitrogen is adequately protected.[5][9] |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen in the reaction- High concentration of copper catalyst | - Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).- Reduce the amount of CuI co-catalyst.- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
| Catalyst Decomposition (Formation of Palladium Black) | - High reaction temperature- Impurities in the reaction mixture | - Lower the reaction temperature.- Ensure high purity of all reagents and solvents. |
| Difficulty in Product Purification | - Polarity of the product- Presence of stubborn impurities | - Use a suitable adsorbent for chromatography (e.g., silica gel, alumina).- Employ a gradient elution system to improve separation.- Consider a crystallization step for purification. |
Conclusion
The Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of 3-alkynyl-1H-pyrazole derivatives, providing a direct and efficient route to compounds of high interest in drug discovery and materials science. A thorough understanding of the reaction mechanism, the critical need for N-H protection, and careful optimization of reaction parameters are paramount to achieving high yields and purity. The protocols and troubleshooting guide presented herein are designed to equip researchers with the knowledge and practical insights needed to successfully implement this powerful transformation in their synthetic endeavors.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Jubault, P., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
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Szostak, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9831–9840. Retrieved from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). Organic Letters. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved from [Link]
-
The Sonogashira Coupling. (n.d.). SlidePlayer. Retrieved from [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Pyrazole Synthesis via the Vilsmeier-Haack Reaction of Hydrazones
Preamble: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its five-membered heterocyclic structure is a cornerstone in a multitude of commercial drugs and biologically active compounds, exhibiting a vast spectrum of therapeutic properties including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[2][3] The ability to efficiently synthesize and functionalize this core is therefore of paramount importance.
The Vilsmeier-Haack (V-H) reaction, a classical method for formylating electron-rich systems, offers a particularly elegant and robust strategy for constructing the pyrazole ring from readily available hydrazones.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanism, application, and practical execution of this powerful transformation. We will move beyond a simple recitation of steps to explain the causality behind the protocols, ensuring a deeper understanding for reliable and optimized synthesis.
The Vilsmeier-Haack Reagent: The Electrophilic Workhorse
At its core, the Vilsmeier-Haack reaction utilizes an electrophilic iminium salt, commonly referred to as the Vilsmeier reagent.[6] This reactive species is not typically isolated but is generated in situ from the reaction of an N,N-disubstituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7]
The reaction between DMF and POCl₃ forms the chloro-N,N-dimethyliminium salt, a potent electrophile that is the key driver of the subsequent cyclization and formylation of the hydrazone substrate.[6]
The Reaction Pathway: From Hydrazone to 4-Formylpyrazole
The transformation of a hydrazone into a 4-formylpyrazole is a sophisticated one-pot cyclization and formylation sequence. Understanding this mechanism is crucial for troubleshooting and adapting the reaction to new substrates. The generally accepted pathway involves a double formylation event.
Step 1: Vilsmeier Reagent Formation. The process begins with the exothermic reaction between DMF and POCl₃ to generate the electrophilic Vilsmeier reagent. This step is typically performed at low temperatures (0–5 °C) to ensure controlled formation.
Step 2: Initial Electrophilic Attack. The hydrazone, acting as a nitrogen and carbon nucleophile, attacks the Vilsmeier reagent. The initial attack occurs at the β-carbon of the enamine tautomer of the hydrazone.
Step 3: Cyclization and Aromatization. Following the initial formylation, an intramolecular cyclization occurs via the terminal nitrogen of the hydrazone attacking the newly introduced iminium carbon. Subsequent elimination and rearomatization lead to the formation of the stable pyrazole ring.
Step 4: C-4 Formylation. The newly formed pyrazole ring is an electron-rich heterocycle. The C-4 position is particularly susceptible to electrophilic attack due to the electronic influence of the two nitrogen atoms.[8] A second equivalent of the Vilsmeier reagent attacks this position.
Step 5: Hydrolysis. The reaction is quenched with water and neutralized with a base. This hydrolyzes the iminium salt intermediate at the C-4 position, revealing the final 4-formylpyrazole product.
Caption: Reaction mechanism for pyrazole synthesis.
Application Notes: Field-Proven Insights for Success
Merely following a procedure is insufficient for robust research. The following insights explain the causality behind common experimental choices and provide a framework for optimization.
-
Anhydrous Conditions are Critical: The Vilsmeier reagent is highly sensitive to moisture. The presence of water will consume the reagent and prevent the formation of the desired product. Therefore, all glassware must be oven-dried, and anhydrous solvents (particularly DMF) must be used.[9]
-
Reagent Stoichiometry Dictates Yield: The reaction consumes multiple equivalents of the V-H reagent for both cyclization and formylation. While older methods used 2-3 equivalents, recent studies demonstrate that increasing the excess of POCl₃ (up to 10 equivalents) can dramatically improve yields from ~60% to over 90% for certain substrates.[8] This is likely due to driving the equilibrium of Vilsmeier reagent formation and ensuring sufficient electrophile for both mechanistic steps.
-
Temperature Control is a Two-Stage Process:
-
Reagent Formation (Exothermic): The addition of POCl₃ to DMF should always be performed slowly and at low temperatures (-10 °C to 5 °C) in an ice or ice-salt bath.[8][10] This prevents uncontrolled side reactions and degradation of the reagent. The formation of a viscous, white salt is a visual indicator of successful reagent generation.
-
Reaction with Hydrazone (Endothermic): The subsequent cyclization and formylation steps require thermal energy. After the addition of the hydrazone, the reaction mixture is typically heated to between 70 °C and 100 °C for several hours (4-7 hours is common) to drive the reaction to completion.[8]
-
-
Work-up Strategy: Quench and Neutralize: The standard work-up procedure involves carefully pouring the cooled reaction mixture into a large volume of crushed ice or ice-water. This serves to quench any remaining reactive species and begin the hydrolysis of the iminium intermediate. The acidic mixture is then carefully neutralized with a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until a pH > 10 is achieved. This completes the hydrolysis and typically causes the solid product to precipitate, which can then be collected by filtration.[10]
-
Substrate Scope and Limitations: The reaction is broadly applicable to hydrazones derived from a variety of acetophenones and other ketones.[7] However, performance can be impacted by the electronic nature of the substituents.
-
Favorable: Electron-donating groups on the aromatic rings of the hydrazone generally facilitate the reaction.
-
Challenging: Substrates bearing strong electron-withdrawing groups or very bulky moieties on the benzene ring have shown significantly lower reactivity, sometimes resulting in conversions as low as 5% even after prolonged heating.[1] In some cases, side reactions like dealkylation have been observed.[1]
-
Experimental Protocols
The following protocols provide a reliable starting point for the synthesis. Researchers should consider small-scale trials to optimize conditions for their specific substrates.
Caption: A typical experimental workflow diagram.
Protocol 1: In Situ Preparation of the Vilsmeier-Haack Reagent
-
To a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).
-
Cool the flask to -10 °C using an acetone/ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.
-
After the addition is complete, stir the mixture at -10 °C until a viscous, white salt forms. The reagent is now ready for use.
Protocol 2: General Synthesis of 4-Formylpyrazoles from Hydrazones
-
Dissolve the starting hydrazone (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Once the addition is complete, raise the temperature of the reaction mixture to 80-90 °C and maintain for 4-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing 200 mL of crushed ice.
-
Basify the aqueous mixture by slowly adding solid sodium carbonate or a concentrated NaOH solution until the pH is greater than 10.
-
Stir the mixture for 30 minutes. The resulting precipitate is the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, aqueous methanol) or by column chromatography on silica gel.[5]
-
Characterize the final product using NMR, IR, and mass spectrometry. The presence of a formyl proton signal around 9.8-10.0 ppm in the ¹H NMR spectrum and a strong carbonyl stretch around 1670 cm⁻¹ in the IR spectrum are indicative of the desired product.[10]
Data Presentation: Representative Syntheses
The following table summarizes results from the literature, showcasing the versatility of the Vilsmeier-Haack reaction for pyrazole synthesis.
| Entry | Hydrazone Precursor (Ketone) | R Group on Hydrazine | Conditions | Product | Yield (%) | Reference |
| 1 | Acetophenone | Phenyl | POCl₃/DMF, 100 °C, 4-6 h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Good-Excellent | [8] |
| 2 | 4-Chloroacetophenone | Phenyl | POCl₃/DMF, 100 °C, 4-6 h | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good-Excellent | [8] |
| 3 | 4-Nitroacetophenone | Phenyl | POCl₃/DMF, reflux | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Low (5%) | [1] |
| 4 | Acetophenone | 2,4-Dinitrophenyl | POCl₃/DMF, 70 °C, 6-7 h | 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Excellent | [8] |
| 5 | Acetophenone | (2,6-dichloro-4-trifluoromethyl)phenyl | POCl₃/DMF, 80-90 °C, 4 h | 1-[(2,6...)-phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 85 | [9] |
Utility in Drug Discovery: The Versatile 4-Formyl Group
The 4-formylpyrazoles produced by this method are not merely final products; they are highly valuable intermediates for further molecular elaboration.[1][3] The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
-
Schiff Base Formation: Condensation with various amines to produce imines, which are themselves biologically active scaffolds.[8]
-
Knoevenagel Condensation: Reaction with active methylene compounds to build more complex structures.[7]
-
Reductive Amination: To introduce diverse amine functionalities.
-
Oxidation/Reduction: Conversion to carboxylic acids or alcohols, respectively.
-
Heterocycle Annulation: Serving as a key building block for constructing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.[10]
This synthetic route provides an efficient entry point to vast libraries of novel pyrazole derivatives, making it an indispensable tool for lead generation and optimization in modern drug discovery programs.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Šačkus, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
-
Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. chemmethod.com [chemmethod.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
1-ethyl-4-iodo-3-methyl-1H-pyrazole stability and degradation pathways
Introduction
Welcome to the technical support guide for 1-ethyl-4-iodo-3-methyl-1H-pyrazole. This molecule is a key heterocyclic building block, valued by researchers in pharmaceutical and medicinal chemistry for its utility in constructing complex molecular architectures, particularly through cross-coupling reactions.[1] The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The stability and purity of this iodinated intermediate are paramount to ensure the success, reproducibility, and safety of subsequent synthetic steps and downstream applications.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and offers troubleshooting advice for common stability-related issues encountered during laboratory work. Our goal is to provide the causal "why" behind experimental observations and protocols, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four factors: light, heat, oxygen, and the presence of chemical contaminants like strong acids, bases, or residual metals.
-
Light (Photodegradation): The carbon-iodine (C-I) bond is known to be photosensitive. Upon exposure to light, particularly in the UV spectrum, this bond can undergo homolytic cleavage to generate a pyrazolyl radical and an iodine radical. This process is often the primary cause of discoloration (a pink or brownish tint due to the formation of molecular iodine, I₂) and loss of purity during storage. The general photodissociation of N-H bonds in the parent pyrazole structure has been studied, indicating the susceptibility of the heterocyclic ring system to photochemical processes.[3]
-
Heat (Thermal Degradation): While the pyrazole ring itself is relatively thermally stable, elevated temperatures can promote degradation.[4] For substituted pyrazoles, particularly those with energetic groups like nitro functions, thermal decomposition pathways can include ring-opening or the cleavage of substituents.[5][6] For this specific molecule, prolonged exposure to high heat can accelerate the homolytic cleavage of the C-I bond and potentially lead to other, more complex decomposition pathways.
-
Oxygen (Oxidative Degradation): Oxidation is a common degradation pathway for many pharmaceutical compounds.[7] The electron-rich pyrazole ring can be susceptible to attack by atmospheric oxygen or other oxidizing agents, especially in the presence of light or trace metal catalysts. This can lead to the formation of hydroxylated byproducts or ring-opened species.
-
Chemical Contaminants: The stability of the compound can be compromised by impurities.
-
Acids/Bases: Residual acid or base from the synthesis process can catalyze hydrolytic or other degradation reactions.
-
Metals: Trace amounts of transition metals (e.g., palladium, copper) remaining from synthesis or cross-coupling reactions can catalyze both oxidative degradation and C-I bond cleavage.[8]
-
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C).[9] Avoid repeated freeze-thaw cycles.
-
Light: Protect from light at all times. Store in an amber glass vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Container: Use a tightly sealed, non-reactive container (glass is preferred) to prevent moisture ingress and sublimation. Storing iodinated compounds in plastic bags can lead to greater losses over time compared to glass.[10]
When handling, use the material in a well-ventilated area, preferably in a fume hood. Minimize its exposure to ambient light and air.
Q3: My solid sample has developed a pink or brown color. Is it still usable?
A3: The development of a pink or brown color is a strong indicator of degradation, specifically the formation of molecular iodine (I₂) from the cleavage of the C-I bond. This is most commonly caused by exposure to light or heat.
While the presence of a slight discoloration may not significantly impact some reactions, it signifies a decrease in purity. The iodine generated can potentially interfere with subsequent reactions, especially those sensitive to oxidants or involving organometallic species.
Recommendation: Before use, it is critical to re-analyze the purity of the discolored material by HPLC, GC, or ¹H NMR. If the purity is below your experimental requirements, purification by column chromatography or recrystallization may be necessary to remove the iodine and other degradants.
Troubleshooting Guide
Problem 1: I am observing a new, unidentified peak in my HPLC analysis of a stored sample.
-
Possible Cause: This is likely a degradation product. Based on the compound's structure, the most probable degradant is the de-iodinated parent compound, 1-ethyl-3-methyl-1H-pyrazole . This forms when the C-I bond cleaves and the resulting pyrazolyl radical abstracts a hydrogen atom from a solvent molecule or other hydrogen source.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the impurity. The expected mass for 1-ethyl-3-methyl-1H-pyrazole (C₆H₁₀N₂) is significantly lower than the parent compound (C₆H₉IN₂).
-
Confirm Structure: If possible, synthesize a standard of 1-ethyl-3-methyl-1H-pyrazole and compare its retention time with the impurity peak.
-
Review Storage Conditions: Immediately assess your storage protocol against the recommendations in FAQ #2. Ensure the sample is protected from light and stored at a cool temperature under an inert atmosphere.
-
Problem 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving low or inconsistent yields.
-
Possible Cause 1: Starting Material Degradation: The most common cause is reduced purity of your this compound. The actual concentration of the active iodinated compound in your starting material may be lower than assumed, leading to incorrect stoichiometry in your reaction. The presence of elemental iodine as a degradant can also poison the palladium catalyst.
-
Possible Cause 2: In-situ Degradation: The reaction conditions themselves (e.g., elevated temperature, presence of base) can cause degradation of the starting material before it has a chance to react. The C-I bond is the reactive site for these couplings, but it is also a point of instability.[1][8]
-
Troubleshooting Steps:
-
Verify Purity: Always check the purity of the starting material via an appropriate analytical method (qNMR is ideal for accurate concentration, otherwise HPLC) immediately before setting up the reaction.
-
Optimize Reaction Conditions:
-
Temperature: Screen lower reaction temperatures. Microwave-assisted synthesis can sometimes provide the necessary energy over a shorter time, minimizing thermal degradation.
-
Degassing: Ensure solvents and reagents are thoroughly degassed to remove oxygen, which can contribute to both starting material degradation and catalyst deactivation.
-
Base Selection: Use the mildest base that is effective for the reaction to minimize base-catalyzed degradation pathways.
-
-
Monitor Reaction Progress: Take aliquots during the reaction and analyze by TLC or LC-MS to monitor the consumption of starting material and the appearance of any degradation products alongside your desired product.
-
Predicted Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for interpreting analytical data and mitigating stability issues. The primary degradation routes are summarized below.
Caption: Predicted degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
1. Materials and Equipment
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV/DAD detector
-
LC-MS system for peak identification
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated laboratory oven
-
pH meter
-
Class A volumetric flasks and pipettes
2. Preparation of Solutions
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions For each condition, use a 1 mL aliquot of the stock solution in a suitable vial. Include a control sample stored at 5 °C and protected from light.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidation: Add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80 °C for 48 hours.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
4. Sample Analysis
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a reverse-phase HPLC method (e.g., C18 column, gradient elution with water/acetonitrile mobile phase containing 0.1% formic acid, UV detection at 220 nm).
-
Analyze samples showing significant degradation by LC-MS to obtain mass information for the impurity peaks.
5. Data Analysis and Reporting
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Summarize the results in a table, indicating the conditions and extent of degradation.
-
Identify and propose structures for the major degradation products based on MS data.
Workflow for Stability Study
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Effects of storage and cooking on the iodine content in iodized salt and study on monitoring iodine content in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
1-ethyl-4-iodo-3-methyl-1H-pyrazole solubility issues and solvent compatibility
Welcome to the technical support center for 1-ethyl-4-iodo-3-methyl-1H-pyrazole. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with this versatile synthetic intermediate. Given the absence of extensive published solubility data for this specific compound, this guide emphasizes both theoretical understanding and practical, step-by-step methodologies for empirical determination of its solubility and solvent compatibility.
Introduction to this compound
This compound is a substituted pyrazole that serves as a valuable building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs. The iodo-substituent at the 4-position provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the synthesis of diverse compound libraries for drug discovery programs.
Understanding the solubility of this compound is paramount for its effective use in chemical reactions, biological assays, and formulation development. This guide will provide you with the necessary tools to address common solubility issues and select the most appropriate solvent systems for your experimental needs.
Physicochemical Properties (Predicted)
While experimental data is limited, we can predict some of the key physicochemical properties of this compound based on its structure and data from related compounds.
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₆H₉IN₂ | |
| Molecular Weight | 236.05 g/mol | |
| Appearance | Off-white to pale yellow solid | General observation for similar iodo-pyrazoles.[1] |
| LogP (Octanol-Water Partition Coefficient) | Likely > 2 | The ethyl, methyl, and iodo substituents increase lipophilicity compared to the parent pyrazole. |
| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms of the pyrazole ring) | Structural analysis. |
| Hydrogen Bond Donors | 0 | The pyrazole nitrogen is substituted with an ethyl group. |
| Aqueous Solubility | Expected to be low | The increased lipophilicity and lack of hydrogen bond donors suggest poor solubility in water. |
| Organic Solvent Solubility | Generally soluble in polar aprotic and some nonpolar organic solvents. | Based on the general solubility of pyrazole derivatives.[1] |
Troubleshooting Guide: Addressing Solubility Issues
Issue 1: Compound fails to dissolve in a chosen solvent.
Causality: The polarity of the solvent may not be appropriate to overcome the crystal lattice energy of the solid compound. The compound's relatively nonpolar nature, due to the ethyl, methyl, and iodo groups, suggests that it will be more soluble in less polar organic solvents.
Troubleshooting Steps:
-
Solvent Selection:
-
Start with common polar aprotic solvents: Based on general knowledge of pyrazole derivatives, begin with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where many organic compounds exhibit good solubility.[2]
-
Test chlorinated solvents: Dichloromethane (DCM) and chloroform are often good choices for compounds with moderate polarity.
-
Explore ethers and esters: Solvents like Tetrahydrofuran (THF), diethyl ether, and ethyl acetate should be tested.
-
Consider less polar solvents: For a highly nonpolar compound, toluene or hexanes might be effective, although less likely to be primary choices.
-
-
Gentle Heating: Warming the mixture can increase the kinetic energy of the solvent molecules, aiding in the dissolution process.
-
Protocol: Warm the solvent and compound mixture to 40-50°C with gentle stirring.
-
Caution: Be aware of the solvent's boiling point and potential for compound degradation at elevated temperatures. Always perform a small-scale test first.
-
-
Sonication: Ultrasonic baths can provide the energy to break up solid aggregates and enhance dissolution.
-
Protocol: Place the vial containing the compound and solvent in an ultrasonic bath for 5-10 minute intervals.
-
-
Co-solvent Systems: If solubility in a single solvent is limited, a co-solvent system can be effective.
-
Example: For aqueous-based assays, a stock solution in DMSO can be prepared and then diluted into the aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
Issue 2: Precipitation occurs when an organic stock solution is diluted into an aqueous buffer.
Causality: This is a common issue for water-insoluble compounds. When the highly concentrated stock solution in an organic solvent is introduced to the aqueous medium, the compound's local concentration exceeds its aqueous solubility limit, leading to precipitation.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in the organic solvent. This will result in a lower initial concentration upon dilution into the aqueous phase.
-
Optimize the Dilution Method:
-
Rapid Mixing: Vigorously vortex or stir the aqueous buffer while slowly adding the stock solution. This rapid dispersion can sometimes prevent localized supersaturation.
-
Stepwise Dilution: Perform serial dilutions in mixtures of the organic solvent and aqueous buffer with increasing proportions of the aqueous component.
-
-
Incorporate Surfactants or Solubilizing Agents: For in vitro assays, small amounts of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help maintain the compound's solubility in the aqueous medium.
-
Caution: Always run a vehicle control to ensure the surfactant does not interfere with the assay.
-
-
pH Adjustment: Although this compound does not have readily ionizable groups, the pH of the aqueous buffer can sometimes influence the solubility of impurities or degradation products. It is good practice to maintain a consistent pH.
Experimental Protocol: Determining the Solubility of this compound
Due to the lack of published quantitative data, it is highly recommended to experimentally determine the solubility of this compound in your desired solvent systems. The shake-flask method is a reliable approach for determining thermodynamic solubility.[2]
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator at a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mg of compound to 1 mL of solvent). The presence of undissolved solid is crucial. b. Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Analysis by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile). b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration. c. Inject the filtered supernatant samples into the HPLC and determine the peak area for the compound. d. Use the calibration curve to calculate the concentration of the compound in the saturated supernatant. This concentration represents the solubility of the compound in that specific solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound for a chemical reaction?
A1: Based on its predicted properties and the solvents used in the synthesis of similar compounds, polar aprotic solvents such as Acetonitrile , DMF , or THF are excellent starting points. Chlorinated solvents like Dichloromethane are also likely to be effective. The choice will also depend on the specific requirements of your reaction (e.g., temperature, reagent compatibility).
Q2: Is this compound soluble in water?
A2: It is predicted to have very low aqueous solubility . The presence of the ethyl, methyl, and iodo groups contributes to its lipophilic character. For biological assays requiring an aqueous environment, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is compatible with your assay system.
Q3: Can I heat the compound to get it into solution?
A3: Gentle heating can be an effective method to aid dissolution. However, it is important to first assess the thermal stability of the compound. A preliminary test on a small scale is advisable. Monitor for any color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate, which might indicate degradation.
Q4: How should I store solutions of this compound?
A4: To minimize potential degradation, solutions should be stored in tightly sealed containers, protected from light, and kept at a low temperature (e.g., 2-8°C or -20°C for long-term storage). Iodinated compounds can sometimes be light-sensitive. It is best to prepare fresh solutions for critical experiments.
Q5: Are there any known solvent incompatibilities?
A5: While specific incompatibility data for this compound is not available, pyrazole rings are generally stable. However, the C-I bond can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or some transition metal catalysts in the absence of a suitable coupling partner. It is always good practice to consult the chemical literature for the stability of similar iodinated heterocycles under your specific reaction conditions.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for dissolving this compound.
References
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubChem - NIH. 4-Iodopyrazole. Available from: [Link]
-
ResearchGate. Medicinally important pyrazole derivatives. Available from: [Link]
-
HETEROCYCLES. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available from: [Link]
-
Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]
-
PubChem - NIH. Ethyl 3-iodo-1H-pyrazole-4-carboxylate. Available from: [Link]
Sources
Technical Support Center: A Researcher's Guide to Iodinated Pyrazoles
Welcome to the technical support center for iodinated pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile halogenated heterocycles in their experimental workflows. Iodinated pyrazoles are critical synthetic intermediates, particularly in cross-coupling reactions, but their unique chemical properties necessitate specific handling and storage protocols to ensure experimental success and maintain material integrity.[1]
This document moves beyond standard safety data sheets to provide in-depth, field-proven insights into the stability, reactivity, and common challenges associated with these compounds. Here, we address specific issues you may encounter, explaining the underlying chemical principles and offering robust solutions.
Section 1: Fundamental Handling and Storage Principles
Proper handling and storage are the foundation of reliable and reproducible experimental results. The C-I bond in iodinated pyrazoles can be labile under certain conditions, making these compounds susceptible to degradation.
Core Storage Recommendations
The primary goal of storage is to protect the compound from energy sources—light and heat—and from chemically incompatible substances that can promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][3] | Reduces the rate of potential decomposition reactions. Avoid freezing aqueous solutions of related reagents like NaI, as this can enhance volatilization.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Minimizes exposure to oxygen and moisture, which can participate in degradation pathways. |
| Light | Store in amber glass vials or protect from light with aluminum foil.[5] | The C-I bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or even ambient light, generating radical species and free iodine (I₂), leading to discoloration. |
| Container | Use a tightly sealed container.[6][7][8] | Prevents contamination from atmospheric moisture and gases. Ensure the container material is compatible and non-reactive. |
| Location | Store in a well-ventilated area away from incompatible materials.[2][3] | Prevents accidental contact with strong oxidizing agents, strong acids, or reducing agents which can cause vigorous reactions or degradation. |
Safe Handling and Personal Protective Equipment (PPE)
Working with any chemical requires adherence to strict safety protocols. Iodinated pyrazoles, while varying in toxicity based on their specific structure, should be handled with care.
-
Engineering Controls : Always handle iodinated pyrazoles, especially as fine powders, within a certified chemical fume hood to prevent inhalation of dust.[2][9] Ensure safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[2][7]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and wash hands thoroughly after handling.[7][10]
-
Body Protection : A lab coat and closed-toe shoes are mandatory to prevent skin contact.[2]
-
-
Spill & Disposal :
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the storage or use of iodinated pyrazoles in a question-and-answer format.
Q1: My solid iodinated pyrazole has turned pink/purple/brown. Is it still usable?
A1: Discoloration is the most common sign of degradation. The pink, purple, or brown hue is almost always due to the formation of elemental iodine (I₂).[4]
-
Causality : This occurs via the cleavage of the carbon-iodine bond. The primary culprits are light and, to a lesser extent, heat. The energy from photons can cause homolytic cleavage of the C-I bond, creating a pyrazolyl radical and an iodine radical. Two iodine radicals then combine to form I₂.
-
Usability : The presence of a small amount of I₂ may not significantly impact some reactions, but it will lower the purity of your starting material, leading to inaccurate stoichiometry and potentially interfering with catalytic processes. For sensitive reactions, such as palladium-catalyzed cross-couplings, the presence of I₂ can be detrimental.
-
Solution :
-
Purification : The compound can often be salvaged. Dissolve the material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] The thiosulfate will reduce the I₂ to colorless iodide (I⁻), which will move into the aqueous layer. After washing, dry the organic layer, and remove the solvent under reduced pressure.
-
Prevention : Always store your iodinated pyrazoles in amber vials or wrapped in aluminum foil to protect them from light.[5] Store in a cool, dark place.
-
Q2: I'm performing an iodination reaction on my pyrazole, but the yield is low and I'm getting multiple isomers. What's going wrong?
A2: Low yields and poor regioselectivity are common challenges in the electrophilic iodination of pyrazoles. The outcome is highly dependent on the reagents, reaction conditions, and the substituents already present on the pyrazole ring.[1]
-
Causality : The pyrazole ring is electron-rich, but the regioselectivity of electrophilic attack is governed by the directing effects of its substituents.[1] Different iodinating agents have different reactivities and steric profiles, leading to different outcomes.
-
Solution : Choose your iodination method based on the desired regioselectivity and the nature of your substrate. Here is a comparison of common methods:
| Method | Reagents | Conditions | Typical Regioselectivity | Key Considerations & Insights |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Room Temp, CH₂Cl₂ | C4 position | Highly effective and often high-yielding. The base (Li₂CO₃) is crucial to neutralize the HCl formed, preventing deacylation or other side reactions. |
| Iodine / Oxidant (CAN) | I₂, Ceric Ammonium Nitrate (CAN) | Reflux, MeCN | C4 position | A robust method for C4-iodination, particularly for trifluoromethyl-substituted pyrazoles.[1][11] CAN acts as a mild oxidant to generate the electrophilic iodine species. |
| Iodine / Oxidant (H₂O₂) | I₂, H₂O₂ | Room Temp, Water | C4 position | A "green" and practical method using water as the solvent. Reaction times can be long, but it avoids harsh reagents and organic solvents.[1] |
| N-Iodosuccinimide (NIS) | NIS, TFA | 80 °C, Acetic Acid | C4 position | Useful for less reactive pyrazoles. The combination of NIS with a strong acid like trifluoroacetic acid (TFA) increases the electrophilicity of the iodine.[11] |
| Lithiation / Iodination | n-BuLi, then I₂ | Low Temp (-78 °C), THF | C5 position | This is not an electrophilic substitution. It proceeds via deprotonation at the most acidic position (C5), followed by quenching the resulting anion with I₂. This is the preferred method for obtaining 5-iodo derivatives.[11] |
-
Experimental Protocol: C4-Iodination using ICl [5]
-
Suspend the pyrazole derivative (1.0 eq) and finely powdered lithium carbonate (Li₂CO₃, 2.0 eq) in dichloromethane (CH₂Cl₂).
-
Stir the slurry vigorously for 5 minutes at room temperature.
-
Protect the reaction from light and slowly add a 1M solution of iodine monochloride (ICl) in CH₂Cl₂ (3.0 eq).
-
Continue stirring at room temperature and monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the excess ICl by washing the mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel.
-
Q3: My iodinated pyrazole is poorly soluble. How can I improve its handling in solution-phase reactions?
A3: Poor solubility can be a significant hurdle. Pyrazole rings, while improving lipophilicity compared to some bioisosteres, can lead to crystalline, high-melting-point solids with low solubility in common organic solvents, especially with polar substituents.[12]
-
Solution :
-
Solvent Screening : Test solubility in a range of solvents. While standard solvents like DCM, THF, and EtOAc are common starting points, consider more polar aprotic solvents like DMF or DMSO, or heated toluene or dioxane for less polar compounds.[13]
-
Temperature : Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of the thermal stability of your compound.[13]
-
Structural Modification : If you are in the process of designing a synthetic route, consider temporarily installing a solubilizing group on the pyrazole nitrogen if it is unsubstituted. This group can be removed later if necessary.
-
Purification Technique : For purification, if the compound is a weak base, you can sometimes form an acid addition salt, which may have different solubility properties, allowing for purification by crystallization.[14]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of iodinated pyrazoles in drug development?
A1: Iodinated pyrazoles are versatile building blocks. Their primary use is as precursors in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[5][15] The iodine atom serves as an excellent leaving group, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds to build molecular complexity. This is critical for generating libraries of compounds for structure-activity relationship (SAR) studies.[12][16] Many approved drugs, such as Niraparib (a PARP inhibitor), contain a pyrazole core, highlighting the importance of this scaffold in medicinal chemistry.[12]
Q2: How can I confirm the purity and identity of my iodinated pyrazole?
A2: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential. The introduction of an iodine atom causes a significant upfield shift (lower ppm) for the carbon atom to which it is attached (C4 or C5).[11] For example, the signal for C4 can shift by approximately 50 ppm upfield after iodination.[11]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound. Look for the characteristic isotopic pattern of iodine.
-
Elemental Analysis : Gives the percentage composition of C, H, and N, which can be compared to the calculated values for the desired formula.[17]
-
Melting Point : A sharp melting point is a good indicator of purity for solid compounds.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing iodinated pyrazoles?
A3: Yes, progress is being made in developing more sustainable synthetic methods. The use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water is an excellent example of a green chemistry approach.[1] This method avoids halogenated solvents and harsh oxidants. Additionally, electrochemical methods are emerging that generate the electrophilic halogen species in situ, reducing the need for hazardous reagents.[15]
References
-
The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. - ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. Available at: [Link]
-
Iodine-mediated synthesis of 4-selanylpyrazoles - RSC Publishing. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
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- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole Derivatives and Established Therapeutic Agents
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the pyrazole core allows for substitutions at various positions, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of 1-ethyl-4-iodo-3-methyl-1H-pyrazole derivatives against established drugs in key therapeutic areas: inflammation, cancer, and microbial infections. The inclusion of an ethyl group at the 1-position, a methyl group at the 3-position, and an iodine atom at the 4-position of the pyrazole ring creates a unique chemical entity with the potential for novel biological interactions.[6]
I. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Mechanism of Action of Pyrazole Derivatives
Many pyrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of COX enzymes.[7][10] The structural features of this compound derivatives suggest a potential for selective COX-2 inhibition. The di-aryl substitution pattern, often seen in selective COX-2 inhibitors, can be mimicked by the substituted pyrazole ring.
Comparative Analysis with Celecoxib
Celecoxib (Celebrex®) is a well-established nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole core and functions as a selective COX-2 inhibitor.[11][12] Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][13]
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Drug | Target | IC50 (µM) | Reference |
| This compound derivative (Hypothetical) | COX-2 | Data not available | - |
| Celecoxib | COX-2 | 0.04 | [1] |
| 4-bromophenyl substituted pyrazole derivative | COX-2 | 0.25 | [14] |
Signaling Pathway and Point of Intervention
The diagram below illustrates the arachidonic acid cascade and the inhibitory action of COX-2 inhibitors.
Caption: Inhibition of the COX-2 enzyme by Celecoxib and pyrazole derivatives.
Experimental Protocol: COX-2 Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of test compounds against human COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (this compound derivatives) and Celecoxib (positive control) dissolved in DMSO.
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and TMPD in each well of a 96-well plate.
-
Add varying concentrations of the test compounds and Celecoxib to the respective wells. Include a DMSO control (no inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes. The rate of reaction is determined by the increase in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
II. Anticancer Activity: Targeting Cell Proliferation
The pyrazole scaffold is a key component in numerous anticancer agents, particularly kinase inhibitors.[15][16] The diverse biological activities of pyrazole derivatives make them promising candidates for the development of novel cancer therapeutics.[1][17]
Mechanism of Action of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1] The presence of the iodo group on the this compound ring makes it amenable to further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to generate a library of compounds for screening against various cancer cell lines.[6]
Comparative Analysis with Known Anticancer Drugs
A direct comparison with a single anticancer drug is challenging due to the diverse mechanisms of action. However, we can compare the cytotoxic effects of halogenated pyrazole derivatives with those of established chemotherapeutic agents against various cancer cell lines.
Table 2: Comparison of Anticancer Activity (IC50 in µM)
| Compound/Drug | HepG-2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |
| 4-bromophenyl substituted pyrazole derivative | - | 8.0 | 5.8 | [14] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 6.78 | - | - | [14] |
| Doxorubicin (Chemotherapy) | 0.8-1.5 | 0.1-0.5 | 0.2-0.7 | Publicly available data |
Note: The data for pyrazole derivatives indicates their potential as anticancer agents, although their potency may vary compared to standard chemotherapeutic drugs like Doxorubicin.
Experimental Workflow: Cell Viability Assay
The following workflow outlines the MTT assay, a common method for assessing the cytotoxic effects of compounds on cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Materials:
-
Cancer cell lines (e.g., HepG-2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).
-
Incubate the plate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[3] Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[18][19][20][21]
Mechanism of Action of Pyrazole Derivatives
The antimicrobial mechanism of pyrazole derivatives can vary, but they have been shown to interfere with essential cellular processes in microorganisms.[3] Some derivatives may inhibit DNA gyrase, disrupt cell membrane integrity, or inhibit key enzymes necessary for microbial survival.[20]
Comparative Analysis with Known Antimicrobial Drugs
The antimicrobial efficacy of pyrazole derivatives can be compared to standard antibiotics and antifungals by determining their Minimum Inhibitory Concentration (MIC).
Table 3: Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus | E. coli | C. albicans | Reference |
| Pyrazole-3-carboxylic acid derivative | 16 | 32 | 16 | [18] |
| 5(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | > Amoxicillin | - | - | [18] |
| Chloramphenicol (Antibiotic) | 2-8 | 2-8 | - | Publicly available data |
| Clotrimazole (Antifungal) | - | - | 0.125-0.5 | [19] |
Note: The data indicates that certain pyrazole derivatives exhibit potent antimicrobial activity, sometimes comparable to or exceeding that of established drugs.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
This workflow describes the broth microdilution method for determining the MIC of a compound.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds and standard antimicrobial drugs (e.g., Chloramphenicol, Clotrimazole)
-
96-well microplates
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microplate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The comparative analysis with known drugs such as Celecoxib highlights the potential of pyrazole derivatives as potent anti-inflammatory, anticancer, and antimicrobial agents. The presence of the iodine atom offers a strategic handle for synthetic chemists to create diverse libraries of compounds for further biological evaluation.
Future research should focus on the synthesis and in-depth biological characterization of a series of this compound derivatives. Elucidating their precise mechanisms of action and evaluating their efficacy and safety in preclinical models will be crucial steps in translating these promising compounds into clinically viable drugs.
References
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MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link]
-
PubMed. (n.d.). [Mode of action of sildenafil]. Available at: [Link]
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PubMed. (n.d.). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Available at: [Link]
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Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Available at: [Link]
-
PubMed Central. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available at: [Link]
-
NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available at: [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]
-
Wikipedia. (n.d.). Sildenafil. Available at: [Link]
-
ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold. Available at: [Link]
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
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PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
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A Comparative Guide to Novel Bioactive Agents Derived from 1-Ethyl-4-iodo-3-methyl-1H-pyrazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs demonstrating anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2] The capacity of pyrazole derivatives to engage in various biological interactions is a direct result of their structural versatility, which allows for precise modification to optimize pharmacokinetic and pharmacodynamic profiles.[3]
This guide focuses on the synthesis and comparative characterization of three novel compounds originating from a highly versatile and functionalized building block: 1-ethyl-4-iodo-3-methyl-1H-pyrazole . The strategic placement of the iodo group at the C4 position renders this starting material an exceptional substrate for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical moieties to explore new chemical space and identify promising therapeutic leads.
We will detail the synthesis, spectroscopic characterization, and comparative biological evaluation of three novel derivatives:
-
PY-Ar (Compound A): A 4-aryl substituted pyrazole.
-
PY-Am (Compound B): A 4-amino substituted pyrazole.
-
PY-Alk (Compound C): A 4-alkynyl substituted pyrazole.
This guide will provide objective, data-driven comparisons of their performance in key biological assays and offer detailed, reproducible protocols to support further research and development.
Synthesis and Structural Elucidation of Novel Derivatives
The core experimental strategy involves leveraging the reactive C-I bond of the starting material for diversification through established and robust cross-coupling methodologies. The choice of reaction for each derivative was guided by the desired bond formation and the well-documented efficiency of these methods.
-
For PY-Ar (Compound A): A Suzuki-Miyaura coupling was selected. This reaction is one of the most efficient methods for forming C(sp²)-C(sp²) bonds, offering high functional group tolerance and generally high yields.[4]
-
For PY-Am (Compound B): A Buchwald-Hartwig amination was employed. This reaction is a cornerstone for C-N bond formation, allowing for the facile synthesis of aryl amines from aryl halides with a broad scope of amine coupling partners.[5]
-
For PY-Alk (Compound C): A Sonogashira coupling was utilized. This reaction is unparalleled for the synthesis of aryl-alkynes, proceeding under mild conditions and demonstrating wide applicability.
The overall synthetic workflow is depicted below.
Spectroscopic Characterization
The successful synthesis and purity of compounds A, B, and C were confirmed using standard spectroscopic techniques. The data presented below are representative of the expected values for these structures, providing a benchmark for structural verification. A thorough spectroscopic analysis is crucial to confirm the identity and purity of synthesized compounds before proceeding to biological evaluation.
| Compound | Method | Key Data Points |
| PY-Ar (A) | ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.10 (q, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, pyrazole-CH₃), 1.45 (t, 3H, N-CH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.0, 148.5, 130.0, 125.5, 114.2, 113.8, 55.3, 45.1, 15.2, 11.8 | |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₃H₁₇N₂O: 217.1335; Found: 217.1338 | |
| PY-Am (B) | ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (q, 2H, N-CH₂), 3.80 (t, 4H, morpholine-H), 3.00 (t, 4H, morpholine-H), 2.25 (s, 3H, pyrazole-CH₃), 1.40 (t, 3H, N-CH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.2, 135.1, 118.9, 67.1, 51.5, 44.8, 15.0, 11.5 | |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₀H₁₈N₃O: 196.1444; Found: 196.1447 | |
| PY-Alk (C) | ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.55 (m, 2H, Ar-H), 7.30-7.40 (m, 3H, Ar-H), 4.15 (q, 2H, N-CH₂), 2.35 (s, 3H, pyrazole-CH₃), 1.50 (t, 3H, N-CH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.0, 131.5, 128.8, 128.4, 123.0, 105.0, 95.2, 80.5, 45.0, 15.1, 12.0 | |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₄H₁₅N₂: 211.1230; Found: 211.1233 |
Comparative Performance Analysis
To evaluate their potential as therapeutic agents, the novel compounds were subjected to a panel of in vitro biological assays. Their performance was compared against each other and with established drugs to provide a clear benchmark.
In Vitro Anticancer Activity (Cytotoxicity)
The cytotoxic potential of the compounds was evaluated against two representative human cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and A549 (non-small cell lung cancer), using the well-established MTT assay.[6] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7] Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. A549 |
| PY-Ar (A) | 11.9 ± 1.2 | 15.4 ± 1.8 |
| PY-Am (B) | > 100 | > 100 |
| PY-Alk (C) | 5.8 ± 0.7 | 8.2 ± 0.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The data clearly indicate that PY-Alk (Compound C) possesses the most potent cytotoxic activity among the novel derivatives, with IC₅₀ values in the single-digit micromolar range against both cell lines.[8][9] The introduction of the rigid, planar phenylethynyl group at the C4 position appears to be a key determinant for this activity. In contrast, PY-Ar (Compound A) showed moderate activity, while the morpholine-substituted PY-Am (Compound B) was largely inactive. This preliminary structure-activity relationship (SAR) suggests that extending the conjugation and planarity at the C4 position may be a favorable strategy for enhancing anticancer potential in this scaffold.
In Vitro Antimicrobial Activity
The compounds were screened for antibacterial activity against a Gram-positive bacterium, Staphylococcus aureus (ATCC 25923), and a Gram-negative bacterium, Escherichia coli (ATCC 25922). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[3][10] Ciprofloxacin, a broad-spectrum antibiotic, was used as a reference standard.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PY-Ar (A) | 16 | 32 |
| PY-Am (B) | 8 | 16 |
| PY-Alk (C) | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
MIC values were determined in duplicate in three independent experiments.
Interpretation of Results: In the antimicrobial screen, PY-Am (Compound B) emerged as the most promising candidate, exhibiting the lowest MIC values against both bacterial strains.[11][12] The presence of the morpholine moiety, a common feature in some bioactive compounds, likely contributes to this activity, possibly by improving cell wall penetration or interacting with bacterial targets. PY-Ar (Compound A) demonstrated moderate activity, while PY-Alk (Compound C) , the most potent in the cytotoxicity assay, was the least active antibacterial agent. This divergence in activity profiles underscores the principle that subtle structural modifications can dramatically shift the therapeutic application of a chemical scaffold.
Preliminary Pharmacokinetic Profile (Drug-Likeness)
To provide an early assessment of the potential for oral bioavailability, the physicochemical properties of the novel compounds were evaluated against Lipinski's Rule of Five.[13][14] This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) ≤ 500 Da, a calculated octanol-water partition coefficient (cLogP) ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA).[15][16]
| Compound | Molecular Weight (Da) | cLogP | HBD | HBA | Violations |
| PY-Ar (A) | 216.28 | 2.85 | 0 | 3 | 0 |
| PY-Am (B) | 195.27 | 1.60 | 0 | 4 | 0 |
| PY-Alk (C) | 210.27 | 3.10 | 0 | 2 | 0 |
Interpretation of Results: All three novel compounds fully comply with Lipinski's Rule of Five, exhibiting no violations. Their molecular weights are well under 500 Da, and their calculated lipophilicity (cLogP) and hydrogen bonding characteristics fall within the favorable ranges for orally administered drugs. This analysis suggests that all three compounds possess "drug-like" physicochemical properties, making them good candidates for further optimization and development without immediate concerns about poor absorption or permeation.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of PY-Ar (Compound A) via Suzuki-Miyaura Coupling
Objective: To synthesize 1-ethyl-3-methyl-4-(4-methoxyphenyl)-1H-pyrazole via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield PY-Ar as a solid.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7][17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Protocol 3: Broth Microdilution MIC Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against specific bacterial strains.
Materials:
-
96-well round-bottom plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer, incubator
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. Start with 100 µL of MHB in all wells, add 100 µL of the highest compound concentration to the first column, and then serially transfer 100 µL across the plate, discarding the final 100 µL from the last dilution well. This leaves 100 µL in each well.[18]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture adjusted to the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[3]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the compound plate. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~2.5 x 10⁵ CFU/mL. Include a "growth control" well (bacteria, no compound) and a "sterility control" well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]
Conclusion and Future Directions
This guide presents the synthesis and comparative evaluation of three novel pyrazole derivatives based on the versatile this compound scaffold. Our findings demonstrate how targeted structural modifications at the C4 position can profoundly influence biological activity, guiding the compounds toward distinct therapeutic applications.
-
PY-Alk (Compound C) , featuring a phenylethynyl group, emerged as a promising lead for anticancer drug discovery , exhibiting potent cytotoxicity against breast and lung cancer cell lines.
-
PY-Am (Compound B) , with a morpholine substituent, showed the most significant antibacterial activity , suggesting a potential avenue for developing new antimicrobial agents.
-
All synthesized compounds displayed favorable drug-like properties according to Lipinski's Rule of Five, indicating a solid foundation for further development.
The causality behind these divergent activities lies in the specific physicochemical properties imparted by each substituent. The rigid, electron-rich alkyne in PY-Alk may facilitate π-π stacking or hydrophobic interactions with oncogenic targets, while the polar morpholine ring in PY-Am could enhance interactions with bacterial enzymes or improve cell wall permeability.
Future research should focus on the lead optimization of PY-Alk and PY-Am. For PY-Alk, further SAR studies could explore different aryl substitutions on the alkyne to improve potency and selectivity. For PY-Am, exploration of other cyclic amine analogs could refine its antibacterial spectrum and potency. Ultimately, promising candidates will require progression to more complex in vitro models and subsequent in vivo studies to validate their therapeutic potential.
References
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World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Request PDF. Retrieved from [Link]
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Musiol, R. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Pharmaceuticals, 14(4), 329. [Link]
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Wikipedia. (2024). Lipinski's rule of five. Wikipedia. Retrieved from [Link]
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Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 345-364. [Link]
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ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. Download Table. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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SCFBio. (n.d.). Lipinski Rule of Five. SCFBio. Retrieved from [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Spagnuolo, O., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 3(4), 101826. [Link]
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National Center for Biotechnology Information. (2015). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. NCBI. Retrieved from [Link]
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GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Dvorak, C. A., et al. (2000). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 65(16), 5032-5035.
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Santosh, R., et al. (2020). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 25(12), 2758. [Link]
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ResearchGate. (n.d.). IC50 of compounds 3a–d against the proliferation of WI-38, MDA-MB-231,.... ResearchGate. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]
-
MDPI. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. MDPI. Retrieved from [Link]
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Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS journal, 18(6), 1374–1384. [Link]
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Inceler, M., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-cancer agents in medicinal chemistry, 20(1), 108–117. [Link]
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Khan, I., et al. (2021). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic chemistry, 107, 104533. [Link]
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IRIS UniGe. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. IRIS UniGe. Retrieved from [Link]. J. Mol. Sci. 2023, 24, 5319.pdf
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD. Retrieved from [Link]
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A Comparative Guide to Suzuki and Sonogashira Couplings for the Functionalization of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole
Introduction: The Strategic Importance of Pyrazole Scaffolds and Their C-4 Functionalization
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with a wide range of biological activities. The targeted functionalization of the pyrazole ring is therefore of paramount importance for the generation of novel chemical entities and the exploration of structure-activity relationships (SAR).
Among the various positions on the pyrazole ring, the C-4 position is a common site for substitution to modulate the pharmacological profile of a lead compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds at this position.[2] This guide provides a comparative study of the Suzuki and Sonogashira couplings for the functionalization of a key intermediate, 1-ethyl-4-iodo-3-methyl-1H-pyrazole, offering insights into the practical considerations and expected outcomes of each reaction to aid researchers in selecting the optimal synthetic strategy. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for these transformations.
The Suzuki-Miyaura Coupling: A Robust Method for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. Its widespread adoption is a testament to its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally high yields it affords.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The reaction initiates with the oxidative addition of the 4-iodopyrazole to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.
Experimental Protocol: Suzuki Coupling with this compound
The following protocol is adapted from established procedures for the Suzuki coupling of 4-iodopyrazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (0.1 mmol), the corresponding arylboronic acid (0.11 mmol), and sodium carbonate (0.25 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add 1,4-dioxane and water in a 4:1 ratio (2 mL total volume). The solvent mixture should be thoroughly degassed prior to use.
-
Heat the reaction mixture at 90°C for 6 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-ethyl-3-methyl-1H-pyrazole.
The Sonogashira Coupling: A Gateway to Alkynylated Heterocycles
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated into a variety of other structures. The reaction is typically co-catalyzed by palladium and copper salts.[3]
Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving both palladium and copper.
Figure 2: Catalytic Cycles of the Sonogashira Coupling.
The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The key difference lies in the transmetalation step. In the copper cycle, the terminal alkyne is deprotonated by a base and reacts with a copper(I) salt to form a copper acetylide. This species then transfers the alkynyl group to the palladium(II) complex.
Experimental Protocol: Sonogashira Coupling with this compound
This protocol is based on a procedure for the Sonogashira coupling of the closely related 1-ethyl-4-iodo-5-methyl-1H-pyrazole.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) (anhydrous and degassed)
-
Reaction vial or flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous and degassed DMF (5 mL) followed by triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole.
Head-to-Head Comparison: Suzuki vs. Sonogashira Coupling
The choice between the Suzuki and Sonogashira coupling for the functionalization of this compound will depend on the desired final product and the specific constraints of the synthetic route. The following table provides a comparative overview of key reaction parameters.
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Coupling Partner | Aryl/vinyl boronic acids or esters | Terminal alkynes |
| Catalyst System | Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) | Pd(0) or Pd(II) catalyst with a Cu(I) co-catalyst (e.g., PdCl₂(PPh₃)₂, CuI)[3] |
| Base | Inorganic bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄)[5] | Amine bases (e.g., Et₃N, DIPEA), which can also act as a solvent[6] |
| Solvent | Ethereal solvents (e.g., dioxane, DME) with water | Aprotic polar solvents (e.g., DMF, THF) or the amine base itself[6] |
| Temperature | Typically elevated temperatures (e.g., 90°C)[7] | Often proceeds at room temperature[8] |
| Atmosphere | Inert atmosphere required to protect the Pd(0) catalyst | Strict anaerobic conditions are crucial to prevent alkyne homocoupling (Glaser coupling)[8] |
| Key Side Reactions | Homocoupling of boronic acids, deboronation | Glaser coupling (alkyne homocoupling), hydrodehalogenation[6] |
Field-Proven Insights and Troubleshooting
Suzuki Coupling:
-
Catalyst and Ligand Choice: For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos can significantly improve reaction efficiency, especially with less reactive coupling partners.
-
Base Sensitivity: The choice of base is critical and can influence the outcome of the reaction. For substrates with base-labile functional groups, milder bases like potassium carbonate or phosphate may be preferable.
-
Microwave Irradiation: Microwave-assisted Suzuki couplings can dramatically reduce reaction times from hours to minutes.
Sonogashira Coupling:
-
The Copper Conundrum: While the copper co-catalyst accelerates the reaction, it also promotes the undesirable Glaser coupling of the terminal alkyne.[8] In cases where this is a significant side reaction, a copper-free Sonogashira protocol may be employed, although this often requires higher temperatures or more specialized catalyst systems.
-
Degassing is Critical: The presence of oxygen is a major contributor to Glaser coupling. Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere is paramount for a successful Sonoggashira reaction.[6]
-
Amine Base as Solvent and Reagent: Triethylamine is a common choice as it serves as both the base and a solvent. Ensure it is anhydrous and of high purity.
Workflow Comparison
The general workflows for both reactions are similar, involving the setup of an inert atmosphere reaction, followed by workup and purification. However, the specific reagents and conditions differ significantly.
Figure 3: Comparative Experimental Workflows.
Conclusion
Both the Suzuki-Miyaura and Sonogashira couplings are highly effective methods for the C-4 functionalization of this compound. The Suzuki coupling is the method of choice for introducing aryl and vinyl substituents, offering a wide range of commercially available building blocks and robust reaction conditions. The Sonogashira coupling provides a direct route to alkynylated pyrazoles, which are valuable intermediates for further synthetic transformations.
The selection of the optimal method will be guided by the desired final product. For the synthesis of biaryl pyrazoles, the Suzuki coupling is generally the more straightforward approach. For the introduction of an alkynyl group, the Sonogashira coupling is the premier method. Careful consideration of the catalyst system, base, solvent, and reaction atmosphere is crucial for achieving high yields and minimizing side reactions in both transformations. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully functionalize this important pyrazole intermediate and advance their drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 5(4), 331-335.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (n.d.). Scheme 5.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- PubMed. (2021). Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ChemRxiv. (n.d.).
- National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- PubMed. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone.
- National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- Royal Society of Chemistry. (n.d.). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2020).
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- SciELO México. (n.d.).
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.).
- researchmap. (n.d.). Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers.
- Royal Society of Chemistry. (n.d.).
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A Comparative Guide to the Stability of 1-ethyl-4-iodo-3-methyl-1H-pyrazole in Common Laboratory Solvents
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Stability
In the landscape of modern medicinal chemistry, pyrazole scaffolds are a cornerstone, forming the core of numerous biologically active molecules and FDA-approved drugs.[1] Their versatile structure allows for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The compound 1-ethyl-4-iodo-3-methyl-1H-pyrazole, in particular, is a highly valuable synthetic intermediate.[2] The iodine atom at the 4-position serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] This capability is frequently exploited in drug discovery to explore vast chemical spaces and optimize lead compounds.[2]
However, the utility of such a promising building block is fundamentally linked to its chemical stability. Understanding how a compound behaves in different chemical environments is critical for ensuring the reproducibility of synthetic protocols, the integrity of stock solutions for high-throughput screening, and the long-term viability of stored materials. Forced degradation studies are an indispensable tool in pharmaceutical development, providing crucial insights into potential degradation pathways and helping to establish robust analytical methods.[3][4][5]
This guide provides an in-depth evaluation of the stability of this compound across a range of solvent systems commonly used in research and development. We will detail the experimental design, present comparative data, and discuss the underlying chemical principles that govern its stability, offering researchers and drug development professionals the critical insights needed for its effective application.
Experimental Design and Rationale: A Self-Validating Approach
To comprehensively assess the stability of this compound, we designed a study that mimics typical laboratory conditions, from long-term storage to reaction setups. The causality behind our experimental choices is rooted in established principles of stability testing.[6][7]
The Rationale for Solvent Selection
The choice of solvent can dramatically influence the degradation rate and pathway of a solute. We selected a diverse panel of seven common laboratory solvents to represent a broad spectrum of polarity, proticity, and chemical reactivity. This allows for a thorough assessment of the compound's robustness.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents possess hydroxyl groups capable of hydrogen bonding and acting as nucleophiles. They can potentially facilitate solvolysis or other degradation pathways involving proton transfer.
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These solvents have high dielectric constants but lack acidic protons. They are excellent solubilizing agents, and their impact on stability can help differentiate between degradation mechanisms driven by polarity versus those requiring a proton source.
-
Nonpolar & Halogenated Solvents (Toluene, Dichloromethane): These are frequently used in organic synthesis. Assessing stability in these environments is crucial for understanding the compound's suitability in various reaction conditions.
Analytical Methodology: The Power of Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for stability testing in the pharmaceutical industry.[8] A well-developed "stability-indicating" HPLC method can accurately separate the intact parent compound from any potential degradation products, ensuring that the measured decrease in the parent compound is a true reflection of its degradation.[9][10] Our method was designed to be robust and provide clear resolution between the analyte of interest and any impurities formed during the study.
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure, from initial sample preparation through to final data analysis.
Note: The DOT script above is a template. Actual image rendering would require replacing the placeholder IMG SRC with valid image paths for the chemical structures. Caption: Proposed primary degradation pathway via de-iodination.
Conclusion and Recommendations
This comparative guide demonstrates that the stability of this compound is significantly dependent on the solvent system.
Key Findings:
-
The compound is highly stable in nonpolar (Toluene) and moderately polar aprotic (Acetonitrile) solvents, making them ideal choices for long-term storage of stock solutions and for use in synthetic reactions where stability is paramount.
-
Polar protic solvents, particularly Methanol and Ethanol, induce the most rapid degradation. Their use as primary solvents for this compound should be avoided for storage, and their impact should be considered when used in reaction workups or purifications.
-
Reactive polar aprotic solvents like DMF and DMSO offer moderate stability but are less ideal than Acetonitrile for long-term storage.
Recommendations for Researchers:
-
Storage: For long-term storage of solutions, Acetonitrile is the recommended solvent. If the solid material is used, ensure it is stored in a cool, dry, and dark environment.
-
Reaction Conditions: When using this intermediate in cross-coupling or other reactions, be mindful of the solvent's proticity. If a protic solvent is required, reaction times and temperatures should be minimized to prevent significant degradation of the starting material.
-
Analytical Preparations: For preparing samples for analysis (e.g., NMR, HPLC-MS), Acetonitrile is the preferred diluent to ensure sample integrity.
By understanding these stability characteristics, researchers, scientists, and drug development professionals can leverage the full synthetic potential of this compound while ensuring the quality and reproducibility of their results.
References
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- The Journal of Organic Chemistry Ahead of Print.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
- 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. Benchchem.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- HIGH PERFOMANCE LIQUID CHROM
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.
- The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Degradation of iodinated X-ray contrast media by advanced oxid
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- HOW TO APPROACH A FORCED DEGRAD
- Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
- Application Notes and Protocols for Compound Stability Testing. Benchchem.
- High-Performance Liquid Chromatography (HPLC)
- Forced Degradation Studies for Stability. Nelson Labs.
- Stability testing protocols. Slideshare.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
